molecular formula C19H16ClNO4 B14956046 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Cat. No.: B14956046
M. Wt: 357.8 g/mol
InChI Key: FXDKSFKOWFKFLX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a dimethylcarbamate moiety attached to the chromen-4-one core structure

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-4-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the chlorophenyl group: This step involves the electrophilic substitution of the chromen-4-one core with a chlorophenyl halide in the presence of a base.

    Attachment of the dimethylcarbamate moiety: This is typically done by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can be compared with other chromen-4-one derivatives, such as:

    3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate: Similar structure but with a bromine atom instead of chlorine.

    3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate: Similar structure but with a fluorine atom instead of chlorine.

    3-(4-methylphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H16ClNO4/c1-11-17(12-4-6-13(20)7-5-12)18(22)15-9-8-14(10-16(15)24-11)25-19(23)21(2)3/h4-10H,1-3H3

InChI Key

FXDKSFKOWFKFLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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